Oxazol-5-ylmethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-oxazol-5-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2/c6-2-4-1-5-3-7-4/h1,3,6H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPXMLXYMBLZEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595998 | |
| Record name | (1,3-Oxazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127232-41-1 | |
| Record name | (1,3-Oxazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-oxazol-5-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactivity and Transformation Pathways of Oxazol 5 Ylmethanol
Reactivity of the Oxazole (B20620) Heterocycle
The oxazole ring is an aromatic heterocycle containing both a nitrogen and an oxygen atom. While aromatic, it is less so than analogous heterocycles like thiazoles and is considered electron-deficient, which significantly influences its reactivity. wikipedia.org Its reactions are characterized by the interplay between the furan-type oxygen atom, which imparts diene character, and the pyridine-type nitrogen atom, which deactivates the ring towards electrophilic attack. pharmaguideline.com
Electrophilic Aromatic Substitution Studies on the Oxazole Ring
Electrophilic aromatic substitution on an unsubstituted oxazole ring is generally a difficult process due to the deactivating effect of the heteroatoms. pharmaguideline.com However, the presence and position of substituents dramatically influence the outcome. Theoretical studies and experimental evidence show that the position of electrophilic attack is highly dependent on the existing substitution pattern. For many substituted oxazoles, the C5 position is the most susceptible to electrophilic attack, particularly when electron-donating groups are present on the ring. wikipedia.org
Research on related substituted oxazoles provides insight into the potential electrophilic substitution pathways for oxazol-5-ylmethanol. For instance, electron-donating groups such as methyl and tert-butyl at other positions on the ring have been shown to activate the C5 position towards electrophilic substitution, as seen in bromination studies. vulcanchem.com In the case of 4-oxazolemethanol, an isomer of the title compound, electrophiles preferentially attack the C5 position. For this compound, where the C5 position is already substituted, electrophilic attack would be directed to the C4 or C2 positions. The general reactivity order for the unsubstituted oxazole ring towards electrophiles is C4 > C5 > C2. pharmaguideline.com
Table 1: Examples of Electrophilic Aromatic Substitution on Oxazole Rings
| Reaction | Substrate Example | Reagent(s) | Position of Substitution | Product | Reference(s) |
|---|---|---|---|---|---|
| Nitration | 4-Oxazolemethanol | HNO₃, H₂SO₄ | C5 | 5-Nitro-4-oxazolemethanol | |
| Bromination | 2-(4-tert-Butylphenyl)-4-methyl-1,3-oxazole | Not specified | C5 | 5-Bromo-2-(4-tert-butylphenyl)-4-methyl-1,3-oxazole | vulcanchem.com |
Nucleophilic Attack and Ring-Opening Processes in Oxazolones
Oxazolones, or azlactones, are keto-derivatives of oxazoles and are known for their unique reactivity towards nucleophiles. biointerfaceresearch.com While this compound is not itself an oxazolone (B7731731), the study of oxazolone chemistry is relevant as it highlights the inherent susceptibility of the oxazole nucleus to ring-opening under certain conditions.
In 5(4H)-oxazolones, nucleophilic attack can occur at two primary sites. While some nucleophiles attack the C-2 position, the more common reaction pathway involves the fission of the C5-O1 (carbonyl-oxygen) bond. biointerfaceresearch.com This ring-opening is a key step in the use of oxazolones as intermediates for the synthesis of α-amino acids and their derivatives. biointerfaceresearch.com The oxazole ring itself, not just in oxazolones, can be cleaved by nucleophiles. For example, treatment of certain oxazoles with ammonia (B1221849) can lead to ring transformation into an imidazole. pharmaguideline.com
Table 2: Nucleophilic Reactions on Oxazole and Oxazolone Systems
| System | Nucleophile | Site of Attack | Outcome | Reference(s) |
|---|---|---|---|---|
| 5(4H)-Oxazolone | Various Nucleophiles | C5 (Carbonyl) | Ring-opening, formation of α-amino acid derivatives | biointerfaceresearch.com |
| 5(4H)-Oxazolone | Some Nucleophiles | C2 | Substitution or ring modification | biointerfaceresearch.com |
Diels-Alder Reactions and Dienophilic Character of Oxazole Systems
The oxazole ring can function as a diene in [4+2] cycloaddition reactions, a property conferred by its furan-like oxygen atom. pharmaguideline.com These Diels-Alder reactions are of significant synthetic utility, providing a robust method for the construction of highly substituted pyridine (B92270) and furan (B31954) rings. pharmaguideline.comresearchgate.net
The reaction proceeds via a concerted mechanism, where the oxazole reacts with a dienophile (an alkene or alkyne) to form a bicyclic adduct. This initial cycloadduct is often unstable and undergoes a subsequent retro-Diels-Alder reaction, typically involving the expulsion of a small, stable molecule to yield the final aromatic product. wikipedia.orgresearchgate.net The reactivity of the oxazole diene is enhanced by the presence of electron-donating substituents. pharmaguideline.com The reaction can also be facilitated by the addition of Brønsted or Lewis acids to the oxazole nitrogen, which lowers the activation energy of the reaction. nih.gov
Table 3: Diels-Alder Reactions Involving Oxazole Dienes
| Diene | Dienophile Type | Conditions | Intermediate | Final Product Type | Reference(s) |
|---|---|---|---|---|---|
| Oxazole | Alkene | Heat or Lewis/Brønsted Acid Catalysis | 2-Oxabicyclo[2.2.2]octene derivative | Substituted Pyridine (after dehydration) | wikipedia.orgpharmaguideline.com |
| Oxazole | Alkyne | Heat | 2-Oxabicyclo[2.2.2]octadiene derivative | Substituted Furan | researchgate.net |
Transformations Involving the Hydroxymethyl Group
The hydroxymethyl group (-CH₂OH) at the C5 position of this compound is a primary alcohol, making it a versatile handle for a wide range of chemical transformations. These reactions allow for the synthesis of a diverse array of derivatives.
Oxidation and Reduction Reactions
The primary alcohol of the hydroxymethyl group can be selectively oxidized to afford either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. evitachem.com Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) are typically used to stop the oxidation at the aldehyde stage. vulcanchem.com The use of stronger oxidants, like potassium permanganate (B83412) (KMnO₄) or chromic acid, leads to the formation of the corresponding carboxylic acid. vulcanchem.com
Conversely, the synthesis of this compound often involves the reduction of a corresponding carboxylic acid or ester derivative. vulcanchem.com Reagents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, reducing the carbonyl group to the primary alcohol. vulcanchem.com
Table 4: Oxidation and Reduction Reactions of the Hydroxymethyl Group and its Precursors
| Reaction Type | Starting Material | Reagent(s) | Product | Reference(s) |
|---|---|---|---|---|
| Mild Oxidation | This compound | Pyridinium Chlorochromate (PCC) | Oxazole-5-carbaldehyde | vulcanchem.com |
| Strong Oxidation | This compound | Potassium Permanganate (KMnO₄) | Oxazole-5-carboxylic acid | vulcanchem.com |
Esterification and Etherification Reactions for Derivatization
The hydroxyl moiety of this compound readily participates in esterification and etherification reactions, which are fundamental for creating a variety of derivatives with modified physicochemical properties.
Esterification is commonly achieved by reacting the alcohol with an acyl chloride or a carboxylic anhydride (B1165640), often in the presence of a non-nucleophilic base such as pyridine or triethylamine (B128534) to neutralize the acidic byproduct. vulcanchem.comresearchgate.net This reaction yields the corresponding ester, which can alter properties like lipophilicity and biological activity. vulcanchem.com
Etherification can be performed under various conditions, including the Williamson ether synthesis. This method typically involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether linkage. vulcanchem.comacs.org
Table 5: Derivatization of the Hydroxymethyl Group
| Reaction Type | Reagent(s) | Base (if applicable) | Product Type | Reference(s) |
|---|---|---|---|---|
| Esterification | Acetyl chloride | Pyridine | Acetate ester | vulcanchem.com |
| Esterification | 5-Arylisoxazole-3-carbonyl chlorides | Triethylamine | 5-Arylisoxazole-3-carboxylate ester | researchgate.net |
Coupling Reactions and Carbon-Carbon Bond Formation at the C-5 Position
The C-5 position of the oxazole ring in this compound and its derivatives is a key site for carbon-carbon bond formation, enabling the synthesis of a diverse range of complex molecules. Various modern cross-coupling reactions have been successfully employed to introduce aryl, heteroaryl, and other carbon-based substituents at this position.
One of the prominent methods for achieving C-C bond formation at the C-5 position is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction typically involves the coupling of a 5-halo-oxazole derivative with a boronic acid or its ester. For instance, 5-bromo-1,2-oxazole derivatives have been effectively coupled with a variety of aryl and heteroaryl boronic acids. nih.gov The optimization of reaction conditions, including the choice of catalyst, base, and solvent, is crucial for achieving high yields. A common set of conditions involves using a palladium catalyst like Pd(PPh₃)₄, a base such as sodium bicarbonate, and a solvent like dioxane, often with microwave irradiation to facilitate the reaction. nih.gov This methodology has proven robust, tolerating a range of functional groups on the coupling partners. nih.gov
Another significant strategy for C-5 functionalization is through copper-mediated coupling reactions. An efficient two-step synthesis of 2,5-diaryl substituted oxazoles has been reported, which involves an initial van Leusen reaction followed by a copper-mediated coupling with aryl halides. asianpubs.org This approach allows for the introduction of an aryl group at the C-5 position, creating extended π-conjugated systems. asianpubs.org
Furthermore, the hydroxymethyl group at the C-5 position can be modified to facilitate other types of C-C bond-forming reactions. For example, oxidation of the hydroxymethyl group to an aldehyde provides a substrate for Wittig-type reactions or other nucleophilic additions. The conversion of the hydroxymethyl group to a halomethyl group also opens up pathways for substitution reactions with various carbon nucleophiles, such as malonates, to form new carbon-carbon bonds. nih.gov
The table below summarizes representative coupling reactions for C-C bond formation at the C-5 position of the oxazole ring.
| Reaction Type | Oxazole Substrate | Coupling Partner | Catalyst/Reagent | Product Type | Ref |
| Suzuki-Miyaura | 5-Bromo-1,2-oxazole derivative | Aryl/Heteroaryl boronic acid | Pd(PPh₃)₄, NaHCO₃ | 5-Aryl/Heteroaryl-oxazole | nih.gov |
| Copper-Mediated | 5-Unsubstituted oxazole (from van Leusen) | Aryl halide | Copper salt | 5-Aryl-oxazole | asianpubs.org |
| Malonate Alkylation | 2-(Chloromethyl)oxazole derivative | Diethyl malonate | NaH | Oxazole-5-propanoic acid ester | nih.gov |
| Wittig Reaction | 5-Formyloxazole derivative | Phosphonium ylide | Base | 5-Alkenyl-oxazole | nih.gov |
Reaction Mechanisms of this compound Derivatives
The reactions of this compound and its derivatives are governed by the interplay of the oxazole ring's electronic properties and the reactivity of the C-5 substituent. The mechanisms often involve the formation of key intermediates that dictate the final product distribution.
The elucidation of reaction intermediates is crucial for understanding the transformation pathways of this compound derivatives. In many reactions involving the oxazole ring, the formation of charged or neutral intermediates has been proposed and, in some cases, spectroscopically observed or trapped.
For instance, in the van Leusen oxazole synthesis, which can be a precursor to obtaining 5-substituted oxazoles, an oxazoline (B21484) intermediate is formed. mdpi.com This intermediate is generated from the addition of deprotonated TosMIC (tosylmethyl isocyanide) to an aldehyde, followed by an intramolecular cyclization. mdpi.com Subsequent elimination of tosic acid from this oxazoline intermediate leads to the aromatic oxazole ring.
In the context of ring transformations, the reaction of N-phenacylpyridinium salts with a base can lead to the formation of an enol betaine (B1666868) intermediate. arkat-usa.org This betaine can then undergo ring closure to form a bicyclic pyrido[2,1-b] vulcanchem.comorganic-chemistry.orgoxazol-4-ium intermediate, which can further react with nucleophiles, leading to ring-opening and the formation of substituted monocyclic oxazoles. arkat-usa.org
During oxidative cleavage of 2,4,5-trisubstituted oxazoles, several intermediates have been proposed. One mechanism suggests the formation of a cyclic endoperoxide, while another proposes an oxachromacycle intermediate when using oxochromium(VI) reagents. nih.gov These intermediates ultimately rearrange to yield the final cleavage products.
In photochemical reactions, such as the cycloaddition of o-quinones with oxazoles, diradical intermediates play a key role. nih.gov Depending on the substitution pattern of the oxazole, 1,4-diradicals or 1,7-diradicals can be formed, leading to [2+2] or [4+4] cycloaddition products, respectively. nih.gov The stability and conformation of these diradical intermediates influence the regio- and diastereoselectivity of the reaction. nih.gov
The table below provides a summary of key intermediates in reactions involving oxazole derivatives.
| Reaction Type | Proposed Intermediate | Precursor | Subsequent Transformation | Ref |
| Van Leusen Synthesis | Oxazoline | Aldehyde, TosMIC | Elimination of TosH to form oxazole | mdpi.com |
| Ring Transformation | Enol betaine, Pyrido[2,1-b] vulcanchem.comorganic-chemistry.orgoxazol-4-ium | N-phenacylpyridinium salt, Base | Nucleophilic attack and ring opening | arkat-usa.org |
| Oxidative Cleavage | Cyclic endoperoxide, Oxachromacycle | Trisubstituted oxazole, Oxidant | Rearrangement to cleavage products | nih.gov |
| Photocycloaddition | Diradical (1,4- or 1,7-) | Oxazole, o-Quinone | Ring closure to cycloaddition products | nih.gov |
The kinetics and thermodynamics of reactions involving the oxazole ring provide valuable insights into reaction feasibility, rates, and the influence of substituents.
Studies on the oxidation of oxazole initiated by hydroxyl radicals have been conducted using computational methods like Density Functional Theory (DFT) and kinetic models such as Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory. researchgate.netrsc.org These studies have shown that the addition of the OH radical to the carbon atoms of the oxazole ring is kinetically more favorable than hydrogen abstraction. rsc.org The reaction rates and branching ratios are found to be dependent on temperature and pressure. researchgate.netrsc.org
The photo-oxidation of oxazole and its derivatives with singlet oxygen has also been investigated. cdu.edu.au The primary reaction pathway is a [4+2]-cycloaddition of singlet oxygen to the oxazole ring, forming an unstable endoperoxide intermediate. cdu.edu.auresearchgate.net The activation energy for this process is relatively low, and the reaction rate can be influenced by substituents on the oxazole ring. cdu.edu.au For example, the pseudo-first-order reaction rate for 4-methyl-2,5-diphenyloxazole is slightly higher than that of unsubstituted oxazole, which is attributed to the electronic effects of the substituents. cdu.edu.au
The thermodynamics of oxazole stability have also been considered. The HOMO-LUMO energy gap of oxazole suggests it is more stable (less reactive) than benzene (B151609) and furan. cdu.edu.au This inherent stability influences the conditions required for its transformations.
In the context of polymerization, the cationic ring-opening polymerization of 2-oxazolines has been studied kinetically. nih.govresearchgate.net The rate of polymerization is influenced by the nature of the substituent at the 2-position, with theoretical calculations confirming that the reactivity is dictated by electrostatic effects, specifically the nucleophilicity of the monomer's nitrogen atom. nih.gov
The following table presents a selection of kinetic and thermodynamic data for oxazole transformations.
| Reaction | Method/Parameter | Finding | Ref |
| OH Radical Oxidation | DFT, TST, RRKM | OH addition is kinetically favored over H abstraction. | researchgate.netrsc.org |
| Singlet Oxygen Photo-oxidation | DFT | [4+2]-cycloaddition is the primary pathway. | cdu.edu.au |
| Singlet Oxygen Photo-oxidation | Pseudo-first-order rate constant | 1.14 x 10⁶ M⁻¹s⁻¹ for 4-methyl-2,5-diphenyloxazole. | cdu.edu.au |
| Cationic Ring-Opening Polymerization | Kinetic studies | Polymerization rate constant (kp) depends on the C-2 substituent. | nih.gov |
Derivatization and Structure Activity Relationship Sar Studies of Oxazol 5 Ylmethanol Analogues
Design and Synthesis of Substituted Oxazole-5-ylmethanol Derivatives
The synthesis of oxazol-5-ylmethanol derivatives is a cornerstone of SAR exploration, allowing researchers to probe the effects of various structural modifications. These synthetic efforts are generally categorized by the part of the molecule being altered: the oxazole (B20620) ring itself, the critical hydroxymethyl group, or the peripheral substituents.
Modifying the central oxazole ring is a key strategy to influence the electronic and steric properties of the molecule. This can involve introducing substituents at various positions or fusing the oxazole with other ring systems.
A common approach involves the synthesis of benzoxazoles, where the oxazole ring is fused to a benzene (B151609) ring. For instance, (2-substituted benzoxazol-5-yl) methanols have been synthesized starting from methyl 2-substituted benzoxazole-5-carboxylates, which are then reduced using sodium borohydride (B1222165) (NaBH4) in a methanol (B129727) and THF solvent mixture.
Substitutions at the C2 and C4 positions of the oxazole ring are also synthetically accessible. The Van Leusen oxazole synthesis, which reacts an aldehyde with tosylmethyl isocyanide (TosMIC), is a representative method for forming the oxazole ring, which can then be further modified. vulcanchem.com For example, [2-(4-tert-Butylphenyl)-4-methyl-1,3-oxazol-5-yl]methanol (B13227960) has been prepared, demonstrating substitution at both the C2 and C4 positions. vulcanchem.com The synthesis of multi-substituted oxazoles from various aldehydes represents an efficient method for generating a library of diverse derivatives. ias.ac.in General synthetic routes for substituted oxazoles often involve intramolecular cyclization of N-propargylic amides. organic-chemistry.org
Table 1: Examples of Synthetic Modifications on the Oxazole Ring
| Starting Material/Method | Modification | Resulting Compound Type | Reference(s) |
|---|---|---|---|
| Methyl 2-substituted benzoxazole-5-carboxylate | Reduction with NaBH4 | (2-Substituted benzoxazol-5-yl)methanol | |
| 4-tert-butylbenzaldehyde and TosMIC | Van Leusen Oxazole Synthesis, followed by methylation and reduction | [2-(4-tert-Butylphenyl)-4-methyl-1,3-oxazol-5-yl]methanol | vulcanchem.com |
The hydroxymethyl group at the C5 position is a key functional handle, providing a reactive site for a variety of chemical transformations. vulcanchem.com This functionalization is critical for creating prodrugs or for modulating the molecule's interaction with biological targets. vulcanchem.com
Common derivatizations include:
Oxidation : The primary alcohol of the hydroxymethyl group can be oxidized. For example, partial oxidation of (2-substituted benzoxazol-5-yl) methanol using pyridinium (B92312) chlorochromate (PCC) yields the corresponding 2-substituted benzoxazole-5-carbaldehyde.
Esterification : The hydroxyl group can be readily converted into an ester. vulcanchem.com This is a common strategy in prodrug development to improve properties like bioavailability. vulcanchem.com Acylation with various carbonyl chlorides is a standard method to produce these ester derivatives. researchgate.net
Substitution : The hydroxyl group can also be substituted with other functional groups to explore a wider chemical space.
These transformations highlight the versatility of the hydroxymethyl group in generating a broad range of analogues for SAR studies.
The introduction of substituents on peripheral parts of the molecule, such as on a phenyl ring attached to the oxazole core, significantly impacts the compound's chemical properties. These effects are primarily electronic and steric in nature.
Electronic Effects : Electron-withdrawing groups, like a chlorophenyl group, can alter the electron distribution across the molecule, influencing its reactivity. vulcanchem.com Conversely, electron-donating groups, such as a methyl group on the oxazole ring, can modulate the ring's electronics. vulcanchem.com The presence of electron-donating groups can activate the oxazole ring towards electrophilic attack. semanticscholar.org
Understanding these substituent effects is crucial for fine-tuning the physicochemical properties of this compound derivatives.
Functionalization of the Hydroxymethyl Group
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Analyses
QSAR and QSPR are computational methodologies that seek to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. These models are invaluable for predicting the activity of novel compounds and for understanding the structural features that govern their behavior. nih.govresearchgate.net
Predictive QSAR models are frequently developed for oxazole derivatives to guide the synthesis of new compounds with potentially enhanced biological activities. researchgate.net These models can significantly reduce the time and cost associated with drug discovery. researchgate.net
For example, the Online Chemical Modeling Environment (OCHEM) has been used to create QSAR models for predicting the antiviral activity of 1,3-oxazole derivatives against targets like the Hepatitis C Virus (HCV) and Human Cytomegalovirus (HCMV). zu.edu.uanih.gov In one study, a QSAR model for anti-HCMV activity was built and used to screen a virtual library, leading to the identification, synthesis, and testing of promising new compounds. nih.gov Other QSAR models have been developed to predict the potential of oxazole derivatives as tubulin inhibitors for anticancer applications and as agents against the Varicella-Zoster Virus (VZV). researchgate.net These models are often validated using both internal and external test sets to ensure their predictive accuracy. nih.govnih.gov
Table 2: Examples of Predictive QSAR Models for Oxazole Derivatives
| Biological Activity | Modeling Approach | Key Findings/Application | Reference(s) |
|---|---|---|---|
| Anti-HCMV | OCHEM web platform | Models predicted activity of new compounds, two of which showed in vitro activity. | nih.gov |
| Anti-HCV | OCHEM, Transformer-CNNi method | A predictive QSAR model was created for a dataset of 671 compounds. | zu.edu.ua |
| Tubulin Inhibition | Associative Neural Networks (ANN) | Models showed excellent statistics and were validated by synthesizing and testing 11 derivatives. | researchgate.net |
| Analgesic/Anti-inflammatory | Multiple Linear Regression | Models showed that hydrophobicity and molecular shape were prominent for activity. | nih.gov |
QSPR analyses and theoretical studies correlate structural features of oxazole derivatives with their chemical reactivity. The oxazole ring is an sp2 hybridized planar system. tandfonline.comijpsonline.com Its reactivity is dictated by the electron distribution within the ring.
Theoretical studies using Density Functional Theory (DFT) have been employed to calculate properties like net charges, bond lengths, and heats of formation, which help in understanding the reactivity of oxazole derivatives. researchgate.net The acidity of the ring protons generally follows the order C2 > C5 > C4. semanticscholar.org The pattern of substitution reactions is also a key aspect of reactivity:
Electrophilic substitution typically occurs at the C5 position, especially when an electron-donating group is present on the ring. semanticscholar.org
Nucleophilic substitution is rare but is most likely to occur at the C2 position, particularly with a halogen leaving group. semanticscholar.org
These reactivity profiles are essential for planning synthetic routes and for understanding potential metabolic pathways of these compounds.
Predictive Modeling for Biological Activities
Conformational Analysis and Stereochemical Impact on Activity
The three-dimensional structure of a molecule, encompassing both its dynamic conformation and its fixed stereochemistry, is a critical determinant of its biological activity. For analogues of this compound, understanding these spatial properties is paramount for the rational design of potent and selective therapeutic agents. The orientation of substituents around the core scaffold dictates how the molecule interacts with its biological target, influencing binding affinity and efficacy.
Conformational Analysis
The conformation of this compound analogues—the spatial arrangement of atoms resulting from rotation around single bonds—is typically investigated using a combination of spectroscopic and computational methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy provide insights into the molecule's average conformation in solution, while X-ray crystallography reveals its precise solid-state structure. rsc.orgipb.pt
In solution, NMR studies can reveal the presence of multiple equilibrating conformers. For instance, in certain N-substituted heterocyclic compounds, the rotation of substituents can lead to the observation of two distinct sets of signals in NMR spectra, representing a dynamic equilibrium between different rotational conformations (rotamers). beilstein-journals.orgbeilstein-journals.org The relative populations of these conformers can be influenced by solvent and temperature. For oxazole derivatives, the orientation of the hydroxymethyl group relative to the plane of the heterocyclic ring and its other substituents is of particular interest. Computational methods, such as Density Functional Theory (DFT), complement these experimental techniques by calculating the potential energy of different conformations, helping to identify the most stable arrangements.
X-ray diffraction analysis of single crystals provides an unambiguous determination of the molecule's conformation in the solid state. conicet.gov.ar This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, offering a static snapshot of the molecule's preferred geometry. rsc.org Studies on related benzoxazole (B165842) derivatives have shown that amino groups attached to the ring tend to be coplanar with the ring system in the ground state. rsc.org This planarity can be crucial for optimal interaction with flat receptor surfaces or enzyme active sites.
Stereochemical Impact on Activity
Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. ontosight.ai In a chiral biological environment, such as the human body, these enantiomers can exhibit profoundly different pharmacological and toxicological profiles, as they interact differently with chiral targets like enzymes and receptors. acs.org Consequently, the stereochemistry of this compound analogues that contain one or more chiral centers is a key factor in their structure-activity relationship (SAR).
The synthesis of enantiomerically pure compounds is often necessary to evaluate the activity of individual stereoisomers. acs.org Research into chiral oxazoline-based fungicides has demonstrated that the absolute configuration significantly influences antifungal efficacy, with one enantiomer often being markedly more potent than the other. acs.org For example, compound (R)-5c showed significantly higher activity against Valsa mali and Phytophthora capsica compared to its (S)-enantiomer. acs.org
A compelling example of stereochemistry's impact is found in the development of α-ketooxazole inhibitors for fatty acid amide hydrolase (FAAH), a therapeutic target for pain and inflammation. scielo.bracs.orgnih.gov In a series of potent inhibitors, the introduction of a chiral center adjacent to the keto group led to a significant divergence in activity between the enantiomers. Subsequent separation and testing revealed that one enantiomer was approximately 200-fold more active than the other. The absolute stereochemistry of the more potent inhibitor was unequivocally determined to be the (S)-enantiomer through single-crystal X-ray diffraction analysis. researchgate.net This dramatic difference underscores that only one enantiomer possesses the correct three-dimensional arrangement to fit optimally into the enzyme's active site.
This principle is further highlighted in a study on chiral 1,3,4-oxadiazol-2-ones, which are structurally related to oxazoles, as FAAH inhibitors. The S-enantiomer of a lead compound was found to inhibit human FAAH in the low nanomolar range (IC₅₀ = 11 nM), while its corresponding R-enantiomer was over 20 times less potent (IC₅₀ = 240 nM). nih.gov This demonstrates the critical importance of chirality for achieving high potency and selectivity.
The following table summarizes the differential activity observed between enantiomers in a representative chiral oxazole analogue developed as a FAAH inhibitor.
| Compound | Stereoisomer | FAAH Inhibitory Activity (Ki) | Relative Potency |
|---|---|---|---|
| α-Ketooxazole Derivative | (S)-Enantiomer | ~2.5 nM | ~200x more potent |
| (R)-Enantiomer | ~500 nM | Baseline |
Data is representative based on findings where one enantiomer was found to be approximately 200-fold more active than the other. scielo.br
Mechanistic Investigations of Oxazole Based Biological Activities and Interactions
Studies on Enzyme Inhibition Mechanisms by Oxazol-5-ylmethanol Derivatives
Derivatives containing the oxazole (B20620) scaffold have been identified as inhibitors of several key enzymes. nih.gov The mechanism often involves the interaction of the oxazole derivative with the enzyme's active site, leading to competitive, non-competitive, or mixed-type inhibition. scispace.com The nature and position of substituents on the oxazole ring are critical in determining the potency and selectivity of inhibition. scispace.comderpharmachemica.com
By inhibiting essential enzymes, oxazole derivatives can disrupt critical cellular metabolic pathways. evitachem.com For instance, the inhibition of enzymes within the Krebs cycle or those involved in nucleotide biosynthesis can have significant downstream effects on cell growth and survival. nih.govbiorxiv.org The loss or inhibition of succinate (B1194679) dehydrogenase (SDH), for example, leads to the accumulation of succinate, which can, in turn, modulate various cellular processes, including de novo purine (B94841) synthesis. biorxiv.org This interference with metabolic pathways is a key mechanism behind the observed biological effects of these compounds. jchr.org
Tyrosinase: Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis. mdpi.com Its overactivity can lead to hyperpigmentation disorders. thieme-connect.de Several oxazole derivatives have been investigated as tyrosinase inhibitors. derpharmachemica.commdpi.com The mechanism of inhibition often involves the chelation of copper ions in the enzyme's active site. ukm.edu.my For example, studies on 2-phenylbenzo[d]oxazole derivatives, which are structurally related to this compound, have shown that compounds featuring a resorcinol (B1680541) structure exhibit potent mushroom tyrosinase inhibition. mdpi.com The inhibitory potency of these compounds can surpass that of the standard inhibitor, kojic acid. mdpi.comthieme-connect.de
Succinate Dehydrogenase (SDH): SDH, or Complex II, is a vital enzyme that links the citric acid cycle to the mitochondrial electron transport chain. biorxiv.orgcabidigitallibrary.org It catalyzes the oxidation of succinate to fumarate. cabidigitallibrary.org Inhibition of SDH disrupts fungal respiration, making it a key target for fungicides. cabidigitallibrary.org A number of oxazole-containing carboxamides have been designed and synthesized as potent SDH inhibitors. nih.govacs.org Molecular docking studies suggest that these inhibitors bind to the ubiquinone binding site of the SDH enzyme, interacting with key amino acid residues. nih.gov The antifungal mechanism of these derivatives has been confirmed through SDH enzymatic inhibition assays and by observing their impact on the respiration rate of fungal mycelia. nih.gov
Below is a data table showing the inhibitory activity of selected oxazole derivatives against various enzymes.
| Compound Series | Target Enzyme | Key Findings | IC₅₀ Values | Reference |
| N-(4-cyano-1,3-oxazol-5-yl)sulfonamides | Tubulin | Moderate correlation with microtubule targeting agents like vinblastine (B1199706) and paclitaxel (B517696). | Not specified, but showed cytostatic activity. | nih.gov |
| 2-Phenylbenzo[d]oxazole Derivatives | Mushroom Tyrosinase | Compound with a 2,4-dihydroxyphenyl ring showed the most potent inhibition. | 0.51 µM | mdpi.com |
| Pyrazol-5-yl-benzamide Derivatives with Oxazole | Succinate Dehydrogenase (from S. sclerotiorum) | More potent inhibition than the commercial fungicide boscalid. | 0.26 µM | nih.gov |
| Oxazole-based Oxadiazole Scaffolds | Tyrosine Kinase | Derivative with a trifluoromethyl group showed notable inhibition. | Not specified, but identified as a competitive inhibitor. | mdpi.com |
Interference with Cellular Metabolic Pathways
Interaction with Biomolecules and Cellular Processes
The biological activity of oxazole derivatives is not limited to enzyme inhibition. They also interact with other crucial biomolecules and interfere with fundamental cellular processes. tandfonline.com
The oxazole ring can be an electrophilic center, making it susceptible to attack by nucleophiles. semanticscholar.orgtandfonline.com Functional groups attached to the oxazole ring, such as a hydroxymethyl group, can also participate in reactions. evitachem.com This reactivity can lead to the formation of covalent bonds with nucleophilic residues in biomolecules like proteins, potentially causing irreversible modifications and altering their function. evitachem.com The specific site and nature of these covalent interactions are key determinants of the compound's biological effects.
Microtubules are dynamic polymers essential for cell division, motility, and intracellular transport. mdpi.com Several oxazole-containing compounds have been identified as potent microtubule-disrupting agents. nih.govacs.org These agents can inhibit tubulin polymerization, leading to a cascade of events including cell cycle arrest in the G2/M phase and the induction of apoptosis. mdpi.comacs.org For example, N-(4-cyano-1,3-oxazol-5-yl)sulfonamides have been shown to correlate with compounds that target microtubules, such as vinblastine and paclitaxel, suggesting that microtubule disruption is a likely mechanism of their anticancer activity. researchgate.netnih.gov Similarly, oxazole-bridged combretastatin (B1194345) A-4 derivatives have been shown to inhibit microtubule assembly, with their antiproliferative effect being most pronounced in derivatives with short spacers between the oxazole core and other functional groups. mdpi.com
Nucleophilic Interactions Leading to Covalent Modifications
Mechanistic Insights into Antioxidant Properties of Oxazole Compounds
Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. frontiersin.org Antioxidants mitigate this stress by neutralizing free radicals. frontiersin.org Oxazole derivatives have been noted for their antioxidant capabilities. researchgate.netresearchgate.net The mechanism is thought to involve the ability of the oxazole ring and its substituents to scavenge free radicals. frontiersin.orgmdpi.com
Theoretical studies using Density Functional Theory (DFT) have been employed to understand the antioxidant mechanisms. frontiersin.org Key parameters like bond dissociation enthalpy (BDE) are calculated to predict the molecule's ability to donate a hydrogen atom, a primary mechanism for radical scavenging known as Hydrogen Atom Transfer (HAT). frontiersin.org The presence of electron-donating groups on the oxazole scaffold generally enhances antioxidant activity. frontiersin.org Molecular electrostatic potential (MEP) maps help to identify the regions of a molecule that are susceptible to electrophilic and nucleophilic attack, providing further insight into its reactivity with free radicals. irjweb.com Experimental assays confirm that some oxazole derivatives can effectively scavenge radicals and inhibit lipid peroxidation. researchgate.netmdpi.com
Computational Chemistry Applications in Oxazol 5 Ylmethanol Research
Quantum Chemical Calculations.semanticscholar.orgresearchgate.net
Quantum chemical calculations are instrumental in understanding the intrinsic properties of oxazol-5-ylmethanol at the molecular level. These methods can elucidate the electronic structure, reactivity, and spectroscopic properties of the molecule.
Density Functional Theory (DFT) Studies on Electronic Structure.semanticscholar.orgbenchchem.com
Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic properties of molecules. For oxazole (B20620) derivatives, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, provide valuable information. semanticscholar.org For instance, in a study of (2-(4-tert-Butylphenyl)-4-methyl-1,3-oxazol-5-yl)methanol, DFT calculations predicted a HOMO-LUMO gap of 4.1 eV, suggesting moderate electronic stability. vulcanchem.com The calculations also revealed negative charge localization on the oxygen and nitrogen atoms of the oxazole ring, indicating these as likely sites for interactions with cationic residues in proteins. vulcanchem.com
Another study on oxazol-5-one derivatives utilized DFT at the B3LYP/6-311G(d,p) level to optimize molecular geometries and calculate vibrational modes and chemical shifts, which were then compared with experimental data. researchgate.netnih.gov Such studies help in understanding the effects of different substituents on the electronic properties of the oxazole core. researchgate.net The choice of DFT method and basis set, such as B3LYP/6-311+G(d,p), is crucial for accurately predicting electronic properties like electrostatic potential maps and frontier molecular orbital energies.
Correlation of Computed Descriptors with Experimental Data.semanticscholar.orgbenchchem.com
A key application of quantum chemical calculations is to establish a correlation between computed molecular descriptors and experimentally observed properties. For example, in the field of corrosion inhibition, DFT has been used to study the relationship between the molecular structure of oxazole derivatives and their inhibition efficiency. semanticscholar.org The results of these studies have shown a general correlation between computed descriptors and experimental data, aiding in the design of more effective corrosion inhibitors. semanticscholar.org
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models often utilize quantum chemical descriptors. researchgate.net These models aim to predict the biological activity or physical properties of compounds based on their molecular structure. For instance, electronic and quantum chemical descriptors calculated using DFT can be used to build models that predict properties like retention indices in chromatography or even the odor thresholds of compounds. researchgate.net
Molecular Docking Simulations for Ligand-Target Interactions.semanticscholar.orgnih.gov
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to understand how a ligand, such as an this compound derivative, might interact with a biological target, typically a protein.
Prediction of Binding Modes and Affinities.semanticscholar.org
Molecular docking simulations can predict the binding modes and estimate the binding affinity of a ligand to a target protein. For example, docking studies of (2-(4-tert-Butylphenyl)-4-methyl-1,3-oxazol-5-yl)methanol suggested an affinity for the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR) with a calculated binding energy of -9.2 kcal/mol. vulcanchem.com Similarly, for [(5R)-3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl]methanol, molecular docking suggested a binding affinity of -7.3 kcal/mol to Penicillin-binding protein 2a (PBP2a) in Staphylococcus aureus. vulcanchem.com
In a study of oxazole and thiazole (B1198619) derivatives as potential antivirals against human cytomegalovirus (HCMV), molecular docking was used to identify DNA polymerase as a promising biotarget. nih.gov The most active compounds showed calculated binding energies of -8.6 and -7.8 kcal/mol, with the complex being stabilized by hydrogen bonds and hydrophobic interactions. nih.gov These predictions of binding modes and affinities are crucial for understanding the mechanism of action and for the rational design of more potent inhibitors.
Virtual Screening for Potential Biological Activities
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This method can be used to explore the potential biological activities of this compound derivatives against a wide range of targets.
By docking a library of oxazole-containing compounds against various protein structures, researchers can prioritize which compounds to synthesize and test experimentally. For example, an in-silico screening approach was used to identify amino-oxazole compounds as potential cyclin-dependent kinase (CDK) inhibitors. google.com Similarly, a structure-based virtual screening of natural products, coronavirus main protease inhibitors, and FDA-approved drugs was conducted to find potential inhibitors for the SARS-CoV-2 main protease. acs.org This highlights the power of virtual screening in rapidly identifying potential lead compounds for further development.
Molecular Dynamics Simulations for Conformational Analysis and System Behavior
Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules. In the context of this compound research, MD simulations can provide insights into the conformational flexibility of these molecules and the dynamic behavior of the ligand-target complexes.
While specific MD simulation studies solely focused on this compound are not prevalent in the provided search results, the methodology is widely applied to similar heterocyclic compounds. For instance, MD simulations are used to assess the stability of ligand-protein complexes predicted by molecular docking. A 100 ns MD simulation can be performed to evaluate the stability of the interactions observed in the docked pose. Furthermore, reactive molecular dynamics (rMD) simulations can be employed to investigate complex reaction mechanisms, such as those occurring in combustion or polymerization, which could be relevant for understanding the stability and reactivity of oxazole derivatives under various conditions. rwth-aachen.de Computational modeling of analogous oxazoline (B21484) structures suggests that substituents can enforce specific conformations, which may be stabilized by intramolecular hydrogen bonding. vulcanchem.com
Interactive Data Tables
Table 1: Predicted Biological Activities and Docking Scores of Oxazole Derivatives
| Compound/Derivative | Target Protein | Predicted Binding Energy (kcal/mol) | Potential Biological Activity |
| (2-(4-tert-Butylphenyl)-4-methyl-1,3-oxazol-5-yl)methanol vulcanchem.com | Epidermal Growth Factor Receptor (EGFR) | -9.2 | Anticancer |
| [(5R)-3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl]methanol vulcanchem.com | Penicillin-binding protein 2a (PBP2a) | -7.3 | Antibacterial |
| Oxazole Derivative 1 nih.gov | Human Cytomegalovirus (HCMV) DNA Polymerase | -8.6 | Antiviral |
| Oxazole Derivative 5 nih.gov | Human Cytomegalovirus (HCMV) DNA Polymerase | -7.8 | Antiviral |
| (3-(Benzyloxy)isoxazol-5-yl)methanol | RUNX3 protein | -16.65 kJ/mol | Not Specified |
Advanced Analytical Techniques for Characterization and Mechanistic Elucidation of Oxazol 5 Ylmethanol
Spectroscopic Methodologies
Spectroscopic techniques are fundamental in the characterization of oxazol-5-ylmethanol, offering non-destructive and highly detailed molecular-level information.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound.
¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. For this compound, characteristic signals are observed that confirm its structure. In a typical ¹H NMR spectrum in deuterated dimethyl sulfoxide (B87167) (DMSO-d6), the proton on the oxazole (B20620) ring at position 2 (H2) appears as a singlet around δ 8.28 ppm. epo.org The proton at position 4 (H4) also presents as a singlet at approximately δ 7.04 ppm. epo.org The hydroxyl proton of the methanol (B129727) group shows a triplet at about δ 5.36 ppm, and the methylene (B1212753) protons (CH₂) adjacent to the hydroxyl group appear as a doublet at δ 4.47 ppm. epo.org In another example using deuterated chloroform (B151607) (CDCl₃), the singlets for the oxazole protons are observed at δ 7.89 ppm and δ 7.10 ppm, with the methylene protons at δ 4.62 ppm. epo.org
¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. For this compound and its derivatives, distinct signals for each carbon atom are expected. In related oxazole structures, the carbon atoms of the oxazole ring typically resonate in the aromatic region of the spectrum, while the methylene carbon of the methanol group appears at a higher field. For instance, in ethyl 5-(2-chlorophenyl)oxazole-4-carboxylate, the oxazole ring carbons appear at various shifts, and the methylene carbon of the ethyl group is observed around 61 ppm. rsc.org
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ ppm) in DMSO-d6 epo.org | Chemical Shift (δ ppm) in CDCl₃ epo.org | Multiplicity | Coupling Constant (J Hz) |
|---|---|---|---|---|
| H2 (oxazole) | 8.28 | 7.89 | Singlet | - |
| H4 (oxazole) | 7.04 | 7.10 | Singlet | - |
| OH | 5.36 | - | Triplet | 6.0 |
| CH₂ | 4.47 | 4.62 | Doublet | 6.0 |
Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy
Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of oxazole derivatives, characteristic absorption bands are observed. researchgate.net For instance, the C=N stretching vibration within the oxazole ring typically appears around 1655-1685 cm⁻¹. researchgate.net The C-O stretching of the ring is also a key feature. For derivatives containing a hydroxyl group, a broad absorption band corresponding to the O-H stretch is expected in the region of 3200-3600 cm⁻¹. The presence of aromatic C-H bonds is indicated by stretching vibrations above 3000 cm⁻¹. sapub.org
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. In the analysis of oxazole derivatives, the molecular ion peak (M+) or a protonated molecule ([M+H]+) is typically observed, confirming the molecular weight. For example, in the analysis of related oxazole compounds, the mass-to-charge ratio (m/z) corresponding to the protonated molecule has been reported. ijmpronline.com This technique is also crucial for confirming the successful synthesis of derivatives of this compound.
UV-Visible and Fluorescence Spectroscopy for Spectral Property Analysis
UV-Visible and fluorescence spectroscopy are employed to study the electronic transitions and photophysical properties of compounds. Oxazole-containing molecules often exhibit absorption in the UV region. Studies on oxazol-5-one derivatives have shown that their absorption and emission properties can be influenced by solvent polarity. researchgate.net For instance, differences in the maximum absorption and emission wavelengths have been observed in various solvents. nih.gov While specific data for the parent this compound is not detailed in the provided context, the analysis of its derivatives highlights the utility of these techniques in characterizing their electronic structure.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for the purification of this compound and the assessment of its purity.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of reactions and to get a preliminary indication of product purity. For the synthesis of this compound, TLC was used to monitor the reaction, with a reported Rf value of 0.3 in a 5% methanol/dichloromethane solvent system. epo.org
Column Chromatography: Following synthesis, column chromatography is a standard method for purifying the crude product. This compound has been purified using silica (B1680970) gel column chromatography with a mobile phase of 5% methanol in dichloromethane. epo.org
High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced chromatographic technique that provides high-resolution separation and is used for purity determination and quantitative analysis. While specific HPLC methods for this compound are not detailed in the provided results, it is a standard technique for the analysis of related pharmaceutical compounds and would be applicable for its characterization.
Table 2: Chromatographic Data for this compound
| Technique | Stationary Phase | Mobile Phase | Rf Value | Reference |
|---|---|---|---|---|
| Thin-Layer Chromatography (TLC) | Silica Gel | 5% MeOH/CH₂Cl₂ | 0.3 | epo.org |
| Column Chromatography | Silica Gel | 5% MeOH/CH₂Cl₂ | - | epo.org |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of structure, including bond lengths, bond angles, and stereochemistry. While a crystal structure for the parent this compound is not described in the provided search results, the technique has been applied to derivatives. For example, the absolute configuration of a complex spirohydantoin derivative containing an oxazole moiety was confirmed by X-ray crystal structure analysis. google.com Furthermore, the crystal structures of HIV-1 gp120 in complex with inhibitors containing an oxazole ring have been determined, providing critical insights for structure-based drug design. nih.gov The unexpected formation of a 2-methoxyoxazol-5-one derivative during a synthesis was also characterized by single-crystal X-ray diffraction analysis. rsc.org These examples underscore the power of X-ray crystallography in the unambiguous structural elucidation of oxazole-containing compounds.
Applications of Oxazol 5 Ylmethanol and Its Derivatives in Advanced Chemical Research
Organic Synthesis Building Blocksevitachem.comgoogle.comsigmaaldrich.com
The utility of oxazol-5-ylmethanol as a fundamental building block is a cornerstone of its application in organic synthesis. cymitquimica.com The oxazole (B20620) moiety is a key structural feature in numerous natural products and pharmacologically active molecules, making compounds like this compound attractive starting materials for synthetic chemists. evitachem.comkoreascience.kr The hydroxymethyl group at the 5-position provides a reactive site for a variety of chemical transformations, allowing for its incorporation into larger, more complex structures. evitachem.com
The oxazole ring, particularly in the form of oxazol-5-(4H)-ones (azlactones), serves as a versatile template for the synthesis of other important heterocyclic scaffolds. nih.govrsc.org These intermediates can undergo various chemical transformations to yield different ring systems, a strategy employed in diversity-oriented synthesis to create libraries of structurally diverse compounds. rsc.org
Research has demonstrated that oxazolones are effective starting materials for the stereoselective synthesis of heterocycles such as pyrroles and imidazoles. nih.govrsc.org The reaction pathways often involve ring-opening of the oxazolone (B7731731) by a nucleophile, followed by an intramolecular cyclization and rearrangement sequence to form the new heterocyclic core. For instance, certain reaction conditions can facilitate the conversion of oxazolone intermediates into substituted pyrroles. nih.gov Similarly, the synthesis of imidazoles and imidazolines can be achieved from these oxazole-based precursors. nih.govrsc.org The development of methods for the regiocontrolled synthesis of substituted imidazoles is of significant strategic importance due to their wide range of applications. rsc.org While direct conversion of this compound is one of many pathways, the underlying chemistry of the oxazole ring system showcases its potential as a synthon for these more complex heterocyclic structures. nih.govrsc.org
A study on the synthesis of (2-substituted benzoxazol-5-yl) methanol (B129727) derivatives highlights the practical steps in manipulating these building blocks. The process starts with the reduction of a carboxylate to yield the methanol derivative, which can then be oxidized to an aldehyde, setting the stage for further elaboration into more complex structures.
| Compound | Starting Material | Product | Yield (%) | Melting Point (°C) |
| 2a | Methyl 2-(phenyl) benzoxazole-5-carboxylate | (2-Phenyl benzoxazol-5-yl) methanol | 61% | 115-118 |
| 2b | Methyl 2-(4-chlorophenyl) benzoxazole-5-carboxylate | (2-(4-Chlorophenyl) benzoxazol-5-yl) methanol | 74% | 123-126 |
| 2c | Methyl 2-ethyl benzoxazole-5-carboxylate | (2-Ethyl benzoxazol-5-yl) methanol | 55% | 130-133 |
This table illustrates the yields and melting points for the synthesis of various substituted benzoxazol-5-yl-methanol compounds, demonstrating a common synthetic manipulation of this class of molecules.
The chemistry of oxazoles and their derivatives, such as oxazolines and oxazolones, is pivotal in the stereoselective synthesis of non-proteinogenic α-amino acids. nih.govresearchgate.net These unusual amino acids are components of many biologically active natural products and are valuable building blocks in medicinal chemistry. Oxazolones, in particular, serve as key intermediates in this context, providing a template for introducing chirality and diverse side chains. nih.govrsc.org
The Erlenmeyer-Plochl reaction, which produces oxazol-5(4H)-ones, is a classic method that opens the door to a wide array of amino acid derivatives. nih.gov Furthermore, oxazolines have been identified as valuable intermediates in the synthesis of unique amino acids. researchgate.net The synthesis of ultrashort antimicrobial peptides has also incorporated non-coded amino acids, a field where versatile building blocks are essential. nih.gov While not always directly starting from this compound, the underlying oxazole chemistry is a shared principle. The presence of an oxazole-containing compound in a patented peptide synthesis method underscores the relevance of this heterocycle in the field. google.com
Precursors for Complex Heterocyclic Scaffolds (e.g., Pyrroles, Imidazoles)
Research in Materials Science and Functional Polymersevitachem.compitt.edu
The application of oxazole derivatives extends beyond biological and synthetic chemistry into the realm of materials science. cymitquimica.comevitachem.comlookchem.com The rigid, aromatic nature of the oxazole ring, combined with the potential for functionalization, allows for its incorporation into polymers and other materials to impart specific properties. google.com
Oxazole-containing compounds are explored for the development of new materials where their chemical structure can contribute to desired characteristics. evitachem.comlookchem.com A notable area of research is the use of oxazole derivatives as corrosion inhibitors for metals, particularly steel in acidic environments. koreascience.krresearchgate.net These molecules can form a protective film on the metal surface, preventing degradation. koreascience.krresearchgate.net The effectiveness of these inhibitors is attributed to the presence of heteroatoms (nitrogen and oxygen) and the π-electron system of the oxazole ring, which facilitate adsorption onto the metal surface. koreascience.kr This application is a clear example of how the fundamental structure of an oxazole compound can be leveraged to create a functional material with a specific, tailored property. researchgate.net
While direct applications of this compound in functional dyes are not extensively documented, related heterocyclic systems derived from oxazole precursors have shown significant promise in this area. rsc.org Imidazoles, which can be synthesized from oxazole-based starting materials, are a key structural motif in functional molecules used in a diverse range of applications, including emerging research into dyes for solar cells and other optical materials. rsc.org The development of high-quality materials for photonics and electronics often relies on versatile heterocyclic building blocks. chemscene.com The potential to convert the oxazole scaffold into other heterocycles suggests an indirect but important link to the field of functional optical materials. nih.govrsc.org
Development of Novel Materials with Tailored Properties
Advanced Drug Discovery Researchcymitquimica.combenchchem.comrsc.orgpitt.educymitquimica.comsigmaaldrich.com
The oxazole scaffold is of significant interest in medicinal chemistry and advanced drug discovery research. evitachem.comnih.gov The five-membered heterocyclic ring is a common feature in a multitude of biologically active compounds and is considered a valuable scaffold for the development of new therapeutic agents. evitachem.comnih.gov The assembly of structurally diverse molecules through techniques like diversity-oriented synthesis often utilizes templates such as oxazolones to rapidly generate novel compounds for biological screening. rsc.org
Derivatives of oxazole have been investigated for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. evitachem.comnih.gov For example, a series of newly synthesized oxazolones and their benzamide (B126) derivatives were evaluated for anti-inflammatory and antioxidant activities, with some compounds showing potent inhibition of enzymes like lipoxygenase. nih.gov
In more targeted research, oxazole derivatives are synthesized as part of programs to develop highly specific tool compounds for studying biological targets. An example is the development of potent and selective antagonists for the M5 muscarinic acetylcholine (B1216132) receptor, where compounds incorporating a triazolopyridine core were synthesized and evaluated. acs.org This research showcases the use of complex heterocyclic systems, for which building blocks like this compound could be relevant, in creating high-quality chemical probes to investigate physiological functions and disease. acs.org
| Compound | hM5 IC50 (nM) | Brain Exposure (Kp) | Oral Bioavailability (%F) |
| 35 | 31 | Not Reported | Not Reported |
| 36 | 8.2 | Not Reported | Not Reported |
| VU6036864 (45) | 20 | 0.68 | >100% |
This table presents key data for novel M5 receptor antagonists developed during advanced drug discovery research, highlighting the potency and pharmacokinetic properties achieved with complex heterocyclic scaffolds.
Anti-infective Agents Research (Antibacterial, Antifungal, Antiviral, Antitubercular)
The oxazole scaffold, a five-membered heterocyclic ring containing oxygen and nitrogen, is a crucial component in the synthesis of various biologically active compounds. derpharmachemica.com Derivatives of this compound have been a significant focus in the search for new anti-infective agents, demonstrating a broad spectrum of activity against bacteria, fungi, viruses, and mycobacteria.
Antibacterial and Antifungal Activity:
Research has shown that oxazole derivatives possess notable antibacterial and antifungal properties. derpharmachemica.comnih.gov For instance, certain propanoic acid derivatives containing the oxazole moiety have exhibited potent antibacterial activity against strains like Escherichia coli, Staphylococcus aureus, and Methicillin-resistant Staphylococcus aureus (MRSA), although their antifungal activity was found to be poor. nih.gov Specifically, (5-aryl-1,3,4-oxadiazol-2-yl) (pyridin-2-yl) methanol derivatives have shown significant antibacterial activity against MRSA. auctoresonline.org The presence of lipophilic groups, such as 4-phenyl methyl, 3-phenyl methyl, and 5-naphthalene, was found to enhance the antimicrobial activity of these compounds against MRSA. auctoresonline.org
Furthermore, pyrazole (B372694) linked to an oxazole-5-one moiety has demonstrated antimicrobial potential against S. aureus, E. coli, P. aeruginosa, and C. albicans. nih.gov Benzoxazole-5-carboxylate derivatives have also been evaluated for their activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains like C. albicans and A. niger. nih.gov Some of these derivatives showed higher potency than the standard drugs. nih.gov In general, the substitution at the C-2 and C-4 positions of the oxazole ring is considered vital for its antimicrobial activity. derpharmachemica.com
Interactive Data Table: Antimicrobial Activity of Selected Oxazole Derivatives
| Compound Type | Target Organism(s) | Key Findings | Reference(s) |
| Propanoic acid derivatives | E. coli, S. aureus, MRSA | Potent antibacterial activity, poor antifungal activity. | nih.gov |
| (5-aryl-1,3,4-oxadiazol-2-yl) (pyridin-2-yl) methanol derivatives | MRSA | Significant antibacterial activity, enhanced by lipophilic groups. | auctoresonline.org |
| Pyrazole-oxazole-5-one hybrids | S. aureus, E. coli, P. aeruginosa, C. albicans | Demonstrated antimicrobial potential. | nih.gov |
| Benzoxazole-5-carboxylate derivatives | Gram-positive & Gram-negative bacteria, C. albicans, A. niger | Some derivatives showed higher potency than standard drugs. | nih.gov |
| 1,3-oxazolo[4,5-c]quinoline derivatives | E. coli, S. aureus, P. aeruginosa, K. pneumoniae | Excellent activity with MIC values of 1 µg/mL and 10 µg/mL against certain strains. | researchgate.net |
Antiviral Activity:
The antiviral potential of oxazole derivatives has been explored against various viruses. A series of (5-oxazolyl)phenyl amine derivatives were synthesized and evaluated for their activity against Hepatitis C virus (HCV), coxsackievirus B3 (CVB3), and B6 (CVB6). nih.gov Several of these compounds exhibited potent antiviral activity against HCV with low cytotoxicity. nih.gov Some also showed strong activity against CVB3 and/or CVB6. nih.govresearchgate.net
Oxazolo[5,4-d]pyrimidine (B1261902) derivatives have also been investigated for their antiviral properties. arkat-usa.org However, in one study, newly synthesized oxazolo[4,5-d]pyrimidine (B6598680) derivatives did not show significant antiviral effects against several DNA viruses, with cytotoxicity being a limiting factor. arkat-usa.org In silico studies suggest that oxazole derivatives may act as inhibitors of viral proteins like DNA polymerase. nih.gov
Antitubercular Activity:
Derivatives of oxazole have emerged as promising candidates in the search for new antitubercular drugs. derpharmachemica.com Specifically, 3-(2-amino-1,3-benzoxazol-5-yl)-5-(thiophen-2-yl)-pyrazole showed moderate activity against Mycobacterium tuberculosis, while pyrazoline-benzoxazole hybrids demonstrated improved efficacy. A new class of fused oxazoloquinoline derivatives also showed very good antituberculosis activity, with some compounds being more potent than the standard drug Isoniazid. researchgate.net Furthermore, an isoxazole (B147169) derivative was identified as an inhibitor of MtbFadD32, an essential enzyme in mycolic acid synthesis, and was shown to reduce the bacterial burden in a mouse model of tuberculosis. nih.gov
Anticancer Agent Research
The oxazole ring is a key structural motif in many compounds investigated for their anticancer properties. derpharmachemica.comresearchgate.net Derivatives of this compound have been extensively studied for their potential to inhibit cancer cell growth through various mechanisms.
Oxazolo[5,4-d]pyrimidines, being purine (B94841) analogs, are of significant interest as potential antimetabolites in cancer therapy. mdpi.com These compounds have been shown to inhibit enzymes like adenosine (B11128) kinase and acetyl-CoA carboxylase, which are involved in cancer cell metabolism. mdpi.com They have also demonstrated anti-angiogenic properties by inhibiting vascular endothelial growth factor receptor 2 (VEGFR2). mdpi.comnih.gov The cytotoxic activity of these derivatives has been evaluated against various cancer cell lines, including HepG2, U251, and HCT116, with some compounds showing moderate to good inhibitory activities. mdpi.com The substitution pattern on the oxazolo[5,4-d]pyrimidine core plays a crucial role in determining the cytotoxic potential. mdpi.com
Furthermore, novel N-(4-cyano-1,3-oxazol-5-yl)sulfonamides have been synthesized and evaluated for their anticancer activity against a panel of 60 human cancer cell lines. nih.gov Some of these compounds exhibited significant inhibitory activity, and it is hypothesized that they may act by disrupting microtubule formation, a mechanism shared by established anticancer drugs like paclitaxel (B517696) and vinblastine (B1199706). nih.gov Chalcone derivatives incorporating an oxazole moiety have also shown potent in vitro anticancer effects against prostate, lung, and breast cancer cell lines. researchgate.net
Interactive Data Table: Anticancer Activity of Selected Oxazole Derivatives
| Compound Class | Target/Mechanism | Cancer Cell Lines | Key Findings | Reference(s) |
| Oxazolo[5,4-d]pyrimidines | Antimetabolites, VEGFR2 inhibitors | HepG2, U251, HCT116 | Moderate to good inhibitory activities, anti-angiogenic effects. | mdpi.comnih.gov |
| N-(4-cyano-1,3-oxazol-5-yl)sulfonamides | Microtubule disruption (hypothesized) | NCI-60 panel | Significant inhibitory activity against multiple cell lines. | nih.gov |
| Chalcone derivatives of oxazole | Not specified | PC3, DU-145 (prostate), A549 (lung), MCF-7 (breast) | Potent anticancer activity, some superior to the control drug. | researchgate.net |
| 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives | Adenosine kinase (ADK) suppression | NCI breast cancer subpanel | High anti-breast-cancer activity. | nih.gov |
Anti-inflammatory and Immunosuppressive Compound Research
Oxazole derivatives have been recognized for their potential in modulating inflammatory and immune responses. derpharmachemica.com The structural features of the oxazole ring allow for interactions with biological targets involved in inflammation and immunity.
Anti-inflammatory Research:
Several studies have highlighted the anti-inflammatory properties of oxazole-containing compounds. derpharmachemica.com For example, certain oxazole derivatives have been evaluated using the carrageenan-induced rat paw edema model, a standard in vivo assay for anti-inflammatory activity. jddtonline.infojddtonline.info In these studies, some derivatives demonstrated a significant reduction in paw edema, indicating their potential to combat inflammation. jddtonline.info The anti-inflammatory potential of 2,5-disubstituted-1,3,4-oxadiazole derivatives has also been investigated, with some compounds showing high activity in reducing edema. nih.gov The mechanism of action is thought to involve the inhibition of inflammatory markers such as nitric oxide (NO) and cyclooxygenase-2 (COX-2). nih.gov
Immunosuppressive Research:
The immunosuppressive activities of oxazole derivatives are also an area of active research. derpharmachemica.com The substitution at the C4 position of the oxazole moiety is believed to significantly influence these properties. derpharmachemica.comderpharmachemica.com A series of N'-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide were synthesized and found to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs). mdpi.comnih.gov One particular derivative, 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide, was selected for further investigation due to its strong antiproliferative activity and lack of toxicity. mdpi.comnih.gov This compound was also shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine. mdpi.comnih.gov The proposed mechanism for its immunosuppressive action involves the induction of apoptosis in immune cells. mdpi.comnih.gov
Neurological and Metabolic Disorder Research
While research in this area is less extensive compared to anti-infective and anticancer studies, oxazole derivatives have shown promise in targeting pathways relevant to neurological and metabolic disorders. derpharmachemica.com The diverse pharmacological activities of the oxazole scaffold make it a versatile platform for developing novel therapeutic agents for these conditions.
For instance, oxazolo[5,4-d]pyrimidine derivatives have been identified as antagonists of various receptors, including the purinergic G protein-coupled receptor (P2Y1) and the transient receptor potential vanilloid type 1 receptor (TRPV1), which are implicated in neurological processes. mdpi.com Furthermore, these derivatives have been found to be inhibitors of acetyl-CoA carboxylase (ACC), an enzyme that plays a crucial role in fatty acid metabolism and is a target for the treatment of metabolic diseases. mdpi.com The ability of oxazole-containing compounds to interact with a range of enzymes and receptors suggests their potential for broader applications in neurological and metabolic disorder research. jddtonline.info
Corrosion Inhibition Studies
Oxazole derivatives have been identified as effective corrosion inhibitors for metals, particularly for mild steel in acidic environments. koreascience.krresearchgate.net Their unique chemical structure, containing both oxygen and nitrogen heteroatoms, facilitates their protective action. koreascience.krresearchgate.net
Mechanisms of Metal Surface Adsorption and Film Formation
The primary mechanism of corrosion inhibition by oxazole derivatives involves their adsorption onto the metal surface, forming a protective film that acts as a barrier between the metal and the corrosive medium. koreascience.krresearchgate.netijcsi.pro This adsorption can occur through physical and/or chemical interactions.
Physical adsorption involves weaker forces such as van der Waals forces and electrostatic interactions between the charged metal surface and the inhibitor molecules. koreascience.krresearchgate.net Chemical adsorption, or chemisorption, involves the formation of coordinate bonds between the heteroatoms (oxygen and nitrogen) in the oxazole ring, which are rich in electrons, and the vacant d-orbitals of the metal atoms. ijcsi.promdpi.com The presence of π-electrons in the aromatic ring of the oxazole derivatives also contributes to the adsorption process through π-π interactions. koreascience.krresearchgate.net
The effectiveness of the protective film depends on the concentration of the inhibitor and the surface coverage. ijcsi.proresearchgate.net As the concentration of the oxazole derivative increases, so does the surface coverage, leading to enhanced inhibition efficiency. ijcsi.proresearchgate.net The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. ijcsi.proresearchgate.net
Electrochemical Behavior Modulation in Corrosive Environments
Oxazole derivatives modulate the electrochemical processes that drive corrosion. koreascience.krresearchgate.net They can act as either anodic, cathodic, or mixed-type inhibitors, influencing both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. koreascience.krresearchcommons.org
Potentiodynamic polarization studies have shown that many oxazole derivatives function as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions. chemrevlett.comarabjchem.org This is achieved by the adsorbed inhibitor molecules blocking the active sites on the metal surface where these reactions would normally occur. koreascience.krresearchcommons.org
Electrochemical Impedance Spectroscopy (EIS) is another technique used to study the corrosion inhibition properties of these compounds. chemrevlett.comarabjchem.org EIS measurements typically show that in the presence of an effective oxazole inhibitor, the charge transfer resistance (Rct) increases, while the double-layer capacitance (Cdl) decreases. arabjchem.org The increase in Rct indicates a slowing down of the corrosion rate, while the decrease in Cdl is attributed to the replacement of water molecules at the metal-solution interface by the inhibitor molecules, which have a lower dielectric constant. arabjchem.org
Interactive Data Table: Corrosion Inhibition by Oxazole Derivatives
| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Key Findings | Reference(s) |
| (3-(4-chlorophenyl isoxazole-5-yl) methanol | Mild Steel | 1 M HCl | - | Efficient mixed-type inhibitor, efficiency increases with concentration. | chemrevlett.com |
| 5-(5-bromothiophen-2-yl)oxazole | Mild Steel | 1 M HCl | 93.8 | Outstanding performance at 0.5 mM, follows Langmuir adsorption. | ijcsi.pro |
| 3-(1,3-oxazol-5-yl)aniline (B119962) (3-OYA) | Mild Steel | HCl solution | 93.5 | Excellent protection at 0.05 mM, mixed physisorption and chemisorption. | researchgate.net |
| (Z)-4-(4-hydroxy-3-methoxybenzylidene)-3-methylisoxazol-5(4H)-one (IOD) | Mild Steel | 1 M HCl | 96.6 | Mixed-type inhibitor with predominant anodic effect. | arabjchem.org |
Evaluation in Industrial Corrosion Control Strategies
The unique chemical architecture of oxazole derivatives, which includes nitrogen and oxygen heteroatoms, makes them effective candidates for corrosion inhibitors, particularly for protecting steel in acidic environments commonly found in industrial processes. koreascience.krresearchgate.net These compounds function by adsorbing onto the metal surface, creating a protective film that hinders the corrosive process. koreascience.krsemanticscholar.org The mechanism of this protection is multifaceted, involving the blockage of active corrosion sites and the suppression of both anodic (metal dissolution) and cathodic (oxygen reduction) electrochemical reactions. researchgate.netsemanticscholar.org
Research has shown that the effectiveness of these inhibitors is closely tied to their molecular structure. koreascience.kr The presence of the oxazole ring, with its heteroatoms and π-electrons, facilitates strong adsorption onto metal surfaces. mdpi.com Studies have demonstrated that oxazole-based compounds can be eco-friendly, cost-effective, and highly efficient even at low concentrations. researchgate.net
Several studies have investigated specific this compound derivatives and related structures for their anti-corrosion properties. For instance, derivatives such as (4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol have been identified as effective mixed-type inhibitors, meaning they suppress both cathodic and anodic reactions, with a predominant effect on the cathodic process. semanticscholar.org The adsorption of these compounds on mild steel surfaces has been found to follow the Langmuir adsorption isotherm model. semanticscholar.org Another study highlighted 3-(1,3-oxazol-5-yl)aniline (3-OYA), which achieved a remarkable protection efficiency of 93.5% at a concentration of just 0.05 mM. researchgate.net The structural features, including the number and type of functional groups and heteroatoms, play a significant role in determining the inhibition efficiency. koreascience.kr
Table 1: Corrosion Inhibition Efficiency of Oxazole Derivatives on Mild Steel in HCl
| Compound/Derivative | Concentration | Inhibition Efficiency (%) | Reference |
|---|---|---|---|
| 3-(1,3-oxazol-5-yl)aniline (3-OYA) | 0.05 mM | 93.5% | researchgate.net |
| Dihydro-1,3-oxazol-4-yl-methanol derivative (Oxazole 1) | Not Specified | 90% | koreascience.krresearchgate.net |
| Thiol-functionalized oxazole derivative (Oxazole 2) | Not Specified | 85% | koreascience.krresearchgate.net |
| Amino and hydroxy functionalized oxazole (Oxazole 3) | Not Specified | 95% | koreascience.krresearchgate.net |
| (Z)-4-(4-hydroxy-3-methoxybenzylidene)-3-methylisoxazol-5(4H)-one (IOD)¹ | 300 ppm | 96.6% | arabjchem.org |
¹Note: IOD is an isoxazole derivative, a structural isomer of oxazole, included for comparative insight into related heterocyclic inhibitors.
Agrochemical Research (Herbicides, Fungicides, Insecticides)
The oxazole scaffold is a key structural motif in the development of modern agrochemicals due to its broad spectrum of biological activities. derpharmachemica.comderpharmachemica.com Derivatives of this compound have been explored for their potential as fungicides, herbicides, and insecticides. derpharmachemica.comcymitquimica.com
In fungicidal research, N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamide derivatives have emerged as potent succinate (B1194679) dehydrogenase (SDH) inhibitors. acs.orgnih.gov SDH is a crucial enzyme in the respiratory chain of many pathogenic fungi, and its inhibition can effectively control fungal growth. nih.gov Specific derivatives have demonstrated significant efficacy against major plant pathogens. For example, the compound SEZA18 showed an in vitro EC₅₀ value of 0.17 mg/L against Magnaporthe grisea, the fungus responsible for rice blast disease. acs.orgnih.gov Another derivative, SEZA14, was effective against Penicillium digitatum, which causes green mold in citrus, with a 77.9% prevention rate in potted experiments. nih.gov
The structural versatility of the oxazole ring has also been leveraged in the design of novel insecticides. Research into 1H-pyrazole-5-carboxylic acid derivatives incorporating an oxazole ring has yielded compounds with significant activity against pests like Aphis fabae (black bean aphid). researchgate.net One such compound demonstrated 85.7% mortality against the aphid at a low concentration of 12.5 mg/L, an efficacy comparable to commercial insecticides. researchgate.net
Furthermore, various patents and studies indicate the utility of isoxazole and oxazole derivatives as herbicides, highlighting the broad applicability of this heterocyclic core in crop protection. chiralen.comgoogle.com
Table 2: Agrochemical Activity of Selected Oxazole Derivatives
| Derivative Name/Class | Target Organism | Activity Metric | Result | Reference |
|---|---|---|---|---|
| Fungicides | ||||
| SEZA18 (oxazole-5-carboxamide derivative) | Magnaporthe grisea | EC₅₀ (in vitro) | 0.17 mg/L | acs.orgnih.gov |
| SEZC7 (oxazole-5-carboxamide derivative) | Magnaporthe grisea | Protective Effect (in vivo @ 200 mg/L) | 49.5% | acs.orgnih.gov |
| SEZA14 (oxazole-5-carboxamide derivative) | Penicillium digitatum | Prevention Effect (in vivo @ 100 mg/L) | 77.9% | nih.gov |
| Insecticides | ||||
| Compound 7h (1H-pyrazole-5-carboxylic acid derivative with oxazole ring) | Aphis fabae | Mortality (@ 12.5 mg/L) | 85.7% | researchgate.net |
Future Directions and Research Challenges in Oxazol 5 Ylmethanol Chemistry
Exploration of Novel Synthetic Pathways and Catalytic Systems
The development of new and efficient methods for the synthesis of oxazole-containing molecules, including oxazol-5-ylmethanol, is a primary focus of current research. mdpi.com While established methods like the Robinson-Gabriel synthesis and the Van Leusen reaction provide reliable routes to the oxazole (B20620) core, there is a continuous drive to develop more versatile and sustainable alternatives. wikipedia.orgwikipedia.orgpharmaguideline.comorganic-chemistry.org
The Robinson-Gabriel synthesis , which involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone, has been a cornerstone in oxazole synthesis for over a century. wikipedia.orgsynarchive.com Recent advancements have expanded its utility, including its use in the synthesis of complex natural products. wikipedia.org Similarly, the Van Leusen oxazole synthesis , which utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde, offers a mild and efficient one-pot method for preparing 5-substituted oxazoles. mdpi.comorganic-chemistry.org
Future research in this area is directed towards the discovery of novel catalytic systems that can improve the efficiency, selectivity, and substrate scope of these and other synthetic methods. This includes the exploration of new metal-based and organocatalysts, as well as the development of flow chemistry and microwave-assisted techniques to accelerate reaction times and improve yields. A significant challenge lies in the development of catalytic systems that can tolerate a wide range of functional groups, allowing for the synthesis of more complex and diverse this compound derivatives.
| Synthetic Method | Description | Key Features |
| Robinson-Gabriel Synthesis | Intramolecular cyclization of a 2-acylamino-ketone. wikipedia.orgsynarchive.com | Well-established, versatile for certain substitutions. pharmaguideline.com |
| Van Leusen Reaction | Reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). wikipedia.orgorganic-chemistry.org | Mild conditions, one-pot synthesis of 5-substituted oxazoles. mdpi.comorganic-chemistry.org |
| Fischer Oxazole Synthesis | Reaction of cyanohydrins and aldehydes. slideshare.net | Provides an alternative route to oxazole rings. |
| Bredereck Reaction | Reaction of α-haloketones and formamide (B127407). slideshare.net | Useful for the synthesis of specific oxazole derivatives. |
Deeper Mechanistic Understanding of Biological Interactions
Oxazole-containing compounds exhibit a wide range of biological activities, and a deeper understanding of their mechanisms of action is crucial for the development of new therapeutic agents. pharmaguideline.com For instance, derivatives of this compound have been investigated for their potential as immunomodulators, hepatitis B core protein allosteric modulators, and inhibitors of enzymes like PI3-kinase. google.comepo.orggoogle.comgoogle.com
Future research will focus on elucidating the specific molecular targets of this compound and its derivatives. This will involve a combination of experimental techniques, such as X-ray crystallography and cryo-electron microscopy, to determine the three-dimensional structures of drug-target complexes. Computational methods, including molecular docking and molecular dynamics simulations, will also play a vital role in predicting binding modes and identifying key interactions. A major challenge is the complex nature of biological systems, where a single compound can interact with multiple targets, leading to both desired therapeutic effects and unwanted side effects.
Rational Design Strategies for Enhanced Bioactivity and Selectivity
The rational design of new this compound derivatives with improved biological activity and selectivity is a key area of research. tu-darmstadt.de This approach relies on a detailed understanding of the structure-activity relationships (SAR) of existing compounds. By systematically modifying the structure of this compound and its derivatives, researchers can identify key functional groups and structural features that are responsible for their biological effects.
For example, the introduction of different substituents on the oxazole ring or the modification of the methanol (B129727) group can have a significant impact on the compound's potency and selectivity. google.com Computational tools, such as quantitative structure-activity relationship (QSAR) modeling, can be used to guide the design of new compounds with improved properties. The challenge lies in accurately predicting the effects of structural modifications on biological activity and in developing synthetic strategies to access the designed molecules.
Development of Sustainable and Green Chemistry Approaches
The development of sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives is becoming increasingly important. epo.orggoogle.com This includes the use of renewable starting materials, the development of solvent-free reaction conditions, and the use of catalysts that can be easily recovered and reused.
One approach is the use of greener solvents, such as water or ionic liquids, in place of traditional organic solvents. mdpi.com Another is the development of one-pot, multi-component reactions that can reduce the number of synthetic steps and minimize waste generation. The challenge is to develop green chemistry approaches that are not only environmentally friendly but also economically viable and scalable for industrial production. A patent for the synthesis of this compound describes a method using ethyl oxazole-5-carboxylate and sodium borohydride (B1222165) in ethanol, which is a relatively green solvent. epo.orggoogle.com
Expanding Applications in Emerging Scientific Fields
The unique chemical and physical properties of the oxazole ring make it an attractive building block for the development of new materials and technologies. epo.org In addition to its applications in medicinal chemistry, this compound and its derivatives are being explored for their potential use in areas such as:
Organic electronics: Oxazole-containing polymers and small molecules have shown promise as materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Sensors: The ability of the oxazole ring to interact with metal ions and other analytes makes it a useful component in the design of chemical sensors. beilstein-journals.org
Catalysis: Oxazole-containing ligands can be used to create new catalysts for a variety of organic transformations.
The challenge in this area is to design and synthesize this compound derivatives with the specific properties required for these emerging applications. This will require a multidisciplinary approach, combining expertise in organic synthesis, materials science, and engineering.
Addressing Challenges in Structure-Function Correlation
A fundamental challenge in the field of this compound chemistry is to establish a clear correlation between the three-dimensional structure of a molecule and its biological or physical function. While significant progress has been made in this area, it is still difficult to predict with certainty how a change in structure will affect a compound's properties.
This is due to the complex interplay of factors that determine a molecule's function, including its shape, electronic properties, and conformational flexibility. To address this challenge, researchers are developing new experimental and computational methods to probe the structure and dynamics of this compound and its derivatives in greater detail. This includes the use of advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry, as well as sophisticated computational models that can simulate the behavior of molecules in different environments.
Q & A
What are the most efficient synthetic routes for preparing oxazol-5-ylmethanol derivatives, and how can toxic intermediates be avoided?
Answer: A scalable 9-step synthesis of oxazol-5-yl derivatives has been reported, utilizing 2-bromo-1-(2-nitrophenyl)ethanone as a starting material. Key steps include azide cyclization (e.g., using sodium azide in acetone) and triphenylphosphine-mediated ring closure to form the oxazole core. This method avoids toxic vinyl tin intermediates and employs safer reagents like sodium dithionite for reductions . Critical optimization involves pre-mixing intermediates to enhance reaction efficiency and yield (e.g., 70% yield for oxazole formation in dioxane at 90°C) .
How can purification and characterization challenges for this compound derivatives be addressed?
Answer: Recrystallization (e.g., using ethanol or isopropyl alcohol) and column chromatography (silica gel with ethyl acetate/hexane gradients) are effective for purification. Characterization should combine / NMR to confirm regiochemistry and HRMS for molecular ion validation. For example, NMR signals at δ 7.6–8.4 ppm indicate aromatic protons, while peaks near 150–160 ppm confirm oxazole carbons .
What strategies enable stereoselective synthesis of this compound-containing heterocycles for drug discovery?
Answer: this compound derivatives serve as chiral building blocks in diversity-oriented synthesis (DOS). Chiral auxiliaries (e.g., tert-butoxycarbonyl groups) or asymmetric catalysis can control stereochemistry during cyclization. For example, oxazolones derived from this compound facilitate stereoselective assembly of β-lactams and imidazoles . Computational tools (DFT) may predict transition states to guide enantioselective pathways.
How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Answer: SHELX programs (e.g., SHELXL for refinement) and ORTEP-3 for visualization are critical. High-resolution data (≤1.0 Å) and twin refinement (for twinned crystals) improve accuracy. For example, SHELXL refines hydrogen bonding networks involving the oxazole’s nitrogen and hydroxyl groups, while ORTEP-3 generates publication-quality thermal ellipsoid diagrams .
What in vitro and in vivo models are suitable for evaluating the biological activity of this compound derivatives?
Answer: Derivatives like N-(4-(oxazol-5-yl)phenyl)chromane-3-carboxamides have been tested in retinal precursor cell assays for neuroretinal disease applications. In vitro enzyme inhibition (e.g., IMPDH II) and in vivo rodent models (e.g., arthritis or antibody suppression) are common. Dose-response studies (IC/EC) and pharmacokinetic profiling (e.g., plasma stability via HPLC) validate efficacy .
How can structure-activity relationship (SAR) studies optimize this compound derivatives?
Answer: Systematic substitution at the oxazole’s 2- and 4-positions (e.g., aryl, alkyl, or amino groups) modulates bioactivity. For example, electron-withdrawing groups (e.g., nitro or fluoro) enhance IMPDH II inhibition. Computational docking (AutoDock Vina) and molecular dynamics simulate binding to target proteins, guiding rational design .
What are the stability considerations for this compound derivatives under storage and reaction conditions?
Answer: this compound derivatives are sensitive to moisture and light. Storage at −20°C under nitrogen is recommended. Reaction conditions should avoid strong acids/bases to prevent ring-opening. Stability can be monitored via HPLC (e.g., retention time shifts) or NMR tracking of degradation byproducts .
How do this compound derivatives compare to other heterocycles (e.g., oxadiazoles) in medicinal chemistry?
Answer: Oxazoles offer superior metabolic stability compared to oxadiazoles due to reduced susceptibility to hydrolysis. However, oxadiazoles may exhibit higher solubility. Hybrid scaffolds (e.g., oxazole-oxadiazole conjugates) balance these properties. Comparative studies using logP measurements and PAMPA assays quantify these differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
